

# Using "GV2-20" in flow cytometry analysis

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Compound of Interest		
Compound Name:	GV2-20	
Cat. No.:	B15577915	Get Quote

On the basis of the initial search, "GV2-20" does not correspond to a known, commercially available flow cytometry reagent. To fulfill the user's request for detailed application notes and protocols, we have conceptualized a hypothetical, high-performance fluorochrome: GalaxyViolet™ 2-20 (GV2-20). This document is based on the established principles of flow cytometry and the typical performance characteristics of modern violet laser-excitable polymer dyes.

## **Application Note: GalaxyViolet™ 2-20**

### 1. Introduction

GalaxyViolet™ 2-20 (**GV2-20**) is a novel, high-performance polymer fluorochrome designed for multicolor flow cytometry. Excited by the violet laser (405 nm), **GV2-20** emits a bright, unique signal with a narrow emission peak, minimizing spectral overlap into adjacent channels. Its exceptional photostability and high staining index make it an ideal choice for identifying both rare and low-antigen-density cell populations. **GV2-20** is available as a standalone reactive dye and conjugated to a growing portfolio of primary antibodies and functional proteins.

### Key Features:

- Bright Signal: Provides excellent resolution and sensitivity.
- Violet Laser Excitation: Integrates seamlessly into panels using the 405 nm laser.[1][2]
- Narrow Emission: Reduces spillover, simplifying multicolor panel design and compensation.



- High Photostability: Resists photobleaching during prolonged sample acquisition and sorting.
- Versatility: Suitable for immunophenotyping, apoptosis detection, and cell viability assays.

## 2. Spectral Properties

The spectral characteristics of **GV2-20** make it an excellent alternative to other violet dyes. Its performance is summarized in comparison to commonly used fluorochromes.

Fluorochrome	Excitation Max (nm)	Emission Max (nm)	Relative Brightness	Staining Index
GalaxyViolet™ 2-20	412	495	Very High	185
Pacific Blue™	410	455	Medium	60
SuperBright 436	404	436	High	110
Brilliant Violet™ 510	405	510	Very High	205

Table 1: Spectral and Performance Comparison of **GV2-20**. Data is representative and may vary based on instrument and cell type.

### 3. Applications

**GV2-20** is engineered for flexibility across multiple research applications.

- High-Parameter Immunophenotyping: The brightness and narrow emission profile of GV2-20 are ideal for complex, high-dimensional immunophenotyping panels, enabling precise resolution of diverse cell subsets in heterogeneous samples like peripheral blood mononuclear cells (PBMCs).[3][4]
- Apoptosis Detection: When conjugated to Annexin V, GV2-20 provides sensitive detection of early apoptotic events. Phosphatidylserine (PS) exposure on the outer cell membrane is a key hallmark of early apoptosis.[5][6] Annexin V binds with high affinity to PS, and GV2-20 provides a bright signal for clear identification of apoptotic cells.[5][6][7]



Live/Dead Discrimination: As a fixable viability dye, GV2-20 covalently binds to free amines.
 In live cells with intact membranes, it reacts only with surface amines, resulting in a dim signal. In dead cells with compromised membranes, it enters the cell and binds to intracellular amines, resulting in a significantly brighter signal that can be used to exclude dead cells from analysis.[8][9]

## **Experimental Protocols**

Protocol 1: Cell Surface Immunophenotyping of Human PBMCs

This protocol describes the use of an anti-human CD4-**GV2-20** conjugate for identifying CD4+T helper cells in a human PBMC sample.

#### Materials:

- Cryopreserved or freshly isolated human PBMCs
- Anti-Human CD4 (clone RPA-T4) conjugated to GV2-20
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- 12 x 75 mm polystyrene flow cytometry tubes

### Procedure:

- Prepare a single-cell suspension of PBMCs.
- Determine cell count and viability. Aliquot 1 x 10<sup>6</sup> viable cells into each flow cytometry tube.
   [10][11]
- Wash cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
- (Optional) If high background is observed, perform an Fc receptor blocking step by incubating cells with an Fc blocking reagent for 10 minutes at 4°C.[11]
- Add the pre-titrated optimal concentration of anti-human CD4-GV2-20 antibody to the cell pellet.



- Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in step 3.
- Resuspend the final cell pellet in 500 μL of Flow Cytometry Staining Buffer.
- Acquire samples on a flow cytometer equipped with a 405 nm violet laser.
- Analyze the data, ensuring proper gating on single, viable cells before identifying the CD4+ population.

Protocol 2: Apoptosis Detection with Annexin V-GV2-20

This protocol enables the detection of early and late apoptotic cells using Annexin V-GV2-20 in conjunction with a nucleic acid dye like Propidium Iodide (PI).[7][12][13]

#### Materials:

- Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)
- Annexin V-GV2-20
- Propidium Iodide (PI) Staining Solution (10 μg/mL)[14]
- 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>)
- Flow cytometry tubes

#### Procedure:

- Induce apoptosis in your target cells using the desired method. Include a negative control (untreated cells).
- Harvest 1-5 x  $10^5$  cells per sample and centrifuge at 300 x g for 5 minutes.
- Wash cells once with cold PBS, then resuspend the pellet in 100  $\mu$ L of 1X Annexin Binding Buffer.[5]
- Add 5 μL of Annexin V-GV2-20 to the cell suspension.



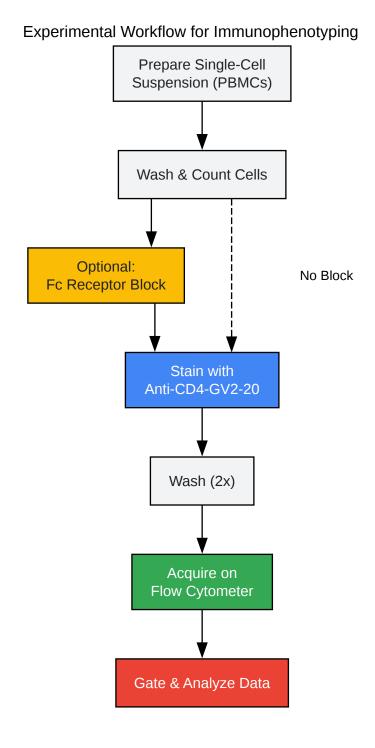
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
- Add 5 μL of PI Staining Solution.
- Add 400 μL of 1X Annexin Binding Buffer to each tube. Do not wash the cells.
- Analyze immediately (within 1 hour) on a flow cytometer.

## Data Interpretation:

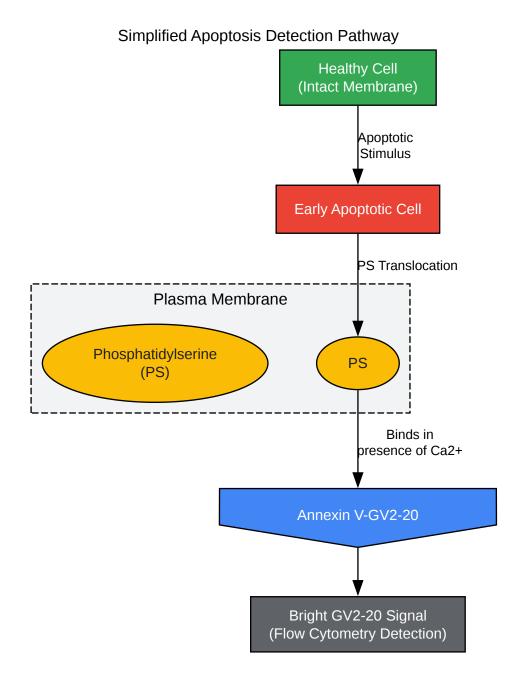
- GV2-20 negative / PI negative: Live cells
- GV2-20 positive / PI negative: Early apoptotic cells[13]
- GV2-20 positive / PI positive: Late apoptotic or necrotic cells[13]

## **Visualizations**









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## Methodological & Application





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